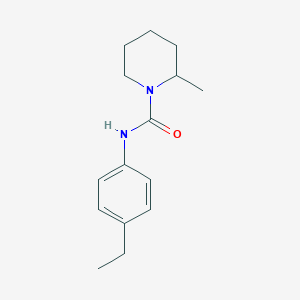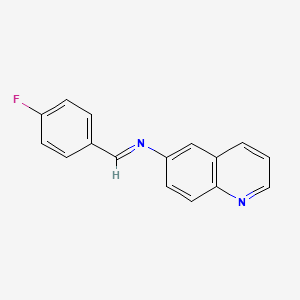![molecular formula C19H19N3O2 B5490389 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5490389.png)
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that it exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide in lab experiments is its potent antitumor activity against several types of cancer cells. However, one of the limitations is that it may not be effective against all types of cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the research on N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical settings.
Conclusion:
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 2-(2,6-dimethylphenoxy)nicotinic acid with 2-aminomethylpyrrole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-6-3-7-14(2)17(13)24-19-15(8-4-11-21-19)12-22-18(23)16-9-5-10-20-16/h3-11,20H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBLEPGCEFQZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methyl}-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]acrylamide](/img/structure/B5490311.png)


![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5490327.png)
![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)
![N,N,4-trimethyl-3-(2-{[(3-methylisoxazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490337.png)
![1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)

![2,4,6-trimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5490361.png)
![1-[(5-chloro-2-thienyl)carbonyl]azocane](/img/structure/B5490365.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)
![2-{2-[2-(allyloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5490405.png)
![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)